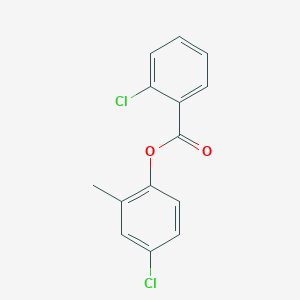

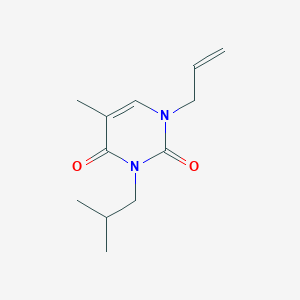

![molecular formula C17H26N2O4S B5548817 N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5548817.png)

N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves multiple steps that include the introduction of the methanesulfonyl group into the compound. A related example is the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxyheptenoates, which were evaluated for their potential as HMG-CoA reductase inhibitors (Watanabe et al., 1997). Although not directly mentioning the target compound, this study provides insights into the complexity and the strategic approaches in synthesizing methanesulfonamide derivatives.

Molecular Structure Analysis

Molecular and supramolecular structures of related methanesulfonamide derivatives have been extensively studied. For instance, Jacobs et al. (2013) detailed the molecular structure of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, highlighting the importance of N-H...N hydrogen bonding in stabilizing the structure and influencing its reactivity (Jacobs, Chan, & O'Connor, 2013). Such studies underscore the significance of molecular structure in defining the chemical and physical properties of sulfonamides.

Chemical Reactions and Properties

Sulfonamides, including methanesulfonamides, participate in various chemical reactions. Králová et al. (2019) demonstrated the rearrangement of serine and threonine-based N-sulfonamides to yield pyrrolidin-3-ones, revealing the reactive nature of these compounds under certain conditions (Králová et al., 2019). These reactions are crucial for understanding the chemical behavior of N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are fundamental characteristics that influence a compound's applicability in various fields. For example, Dodoff et al. (2004) investigated the crystal structure of N-3-pyridinyl-methanesulfonamide, providing valuable information on its solid-state properties and interactions (Dodoff, Varga, & Kovala‐Demertzi, 2004). These properties are essential for predicting the behavior of the compound in different environments.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interactions with biological targets, are influenced by its functional groups. Studies on related compounds, like the synthesis and reaction of N-acyl- and N-methanesulfonyl derivatives by Hoshino et al. (2001), offer insights into the reactivity and potential chemical transformations of methanesulfonamide derivatives (Hoshino, Suzuki, & Ogasawara, 2001).

Applications De Recherche Scientifique

Molecular Structure Analysis

Studies have been conducted to understand the molecular and supramolecular structures of related compounds, which include analyses of torsion angles, hydrogen bonding, and π-π stacking interactions. Such studies are crucial for understanding the compound's behavior and potential applications in material science and molecular engineering (Danielle L Jacobs et al., 2013).

Synthesis and Biological Activity

Research into the synthesis of methanesulfonamide derivatives and their evaluation for inhibiting specific enzymes has been noted. This includes the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds for their potential as enzyme inhibitors, demonstrating the versatility of these compounds in drug development and biochemical research (M. Watanabe et al., 1997).

Crystallographic Studies

Crystallographic studies provide insights into the compound's structure, highlighting the conformation of bonds and the arrangement of molecules in solid state. This is essential for designing materials with desired properties and understanding the fundamental aspects of molecular interactions (B. Gowda, S. Foro, H. Fuess, 2007).

Catalysis and Organic Synthesis

The compound's derivatives have been investigated for their roles in catalysis, such as in transfer hydrogenation reactions. This highlights the potential application of these compounds in organic synthesis, making them valuable tools for chemists seeking efficient and selective catalytic processes (A. Ruff et al., 2016).

Material Science and Semiconducting Properties

Research into the redox interaction between pyrrole and p-benzoquinone, facilitated by methanesulfonic acid, points towards the creation of low-molecular-weight organic semiconducting materials. This opens up applications in electrorheology and possibly in the development of new electronic devices, demonstrating the wide-ranging implications of these studies in material science and electronics (J. Stejskal et al., 2018).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-12(2)14-10-19(11-15(14)18-24(3,20)21)9-13-4-5-16-17(8-13)23-7-6-22-16/h4-5,8,12,14-15,18H,6-7,9-11H2,1-3H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMOXORCSRDJEH-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)CC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

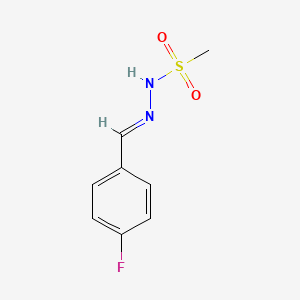

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

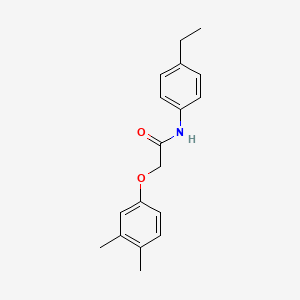

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

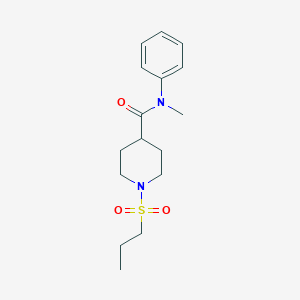

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5548803.png)

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5548843.png)